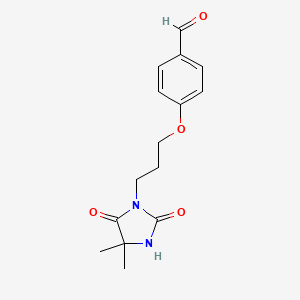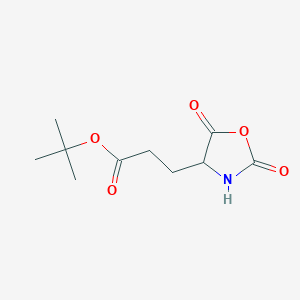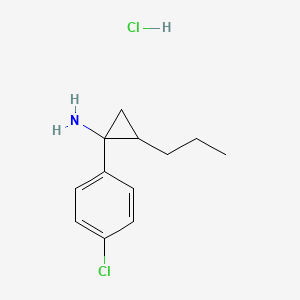
4-(3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(3-(4,4-Dimetil-2,5-dioxoimidazolidin-1-il)propoxi)benzaldehído es un complejo compuesto orgánico que presenta un anillo de imidazolidinona, un grupo benzaldehído y un enlace propoxi.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de 4-(3-(4,4-Dimetil-2,5-dioxoimidazolidin-1-il)propoxi)benzaldehído normalmente implica los siguientes pasos:
Formación del Anillo de Imidazolidinona: El anillo de imidazolidinona se puede sintetizar mediante la reacción de 4,4-dimetil-2,5-dioxoimidazolidina con reactivos apropiados bajo condiciones controladas.
Unión del Enlace Propoxi: El intermedio de imidazolidinona se hace reaccionar entonces con 3-cloropropanol para introducir el enlace propoxi.
Formación del Grupo Benzaldehído: Finalmente, la imidazolidinona unida al propoxi se hace reaccionar con ácido 4-formilbenzoico para formar el compuesto deseado.
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para asegurar un alto rendimiento y pureza. Esto incluye el uso de catalizadores, temperatura controlada y condiciones de presión para facilitar las reacciones.
Tipos de Reacciones:
Oxidación: El grupo aldehído en el grupo benzaldehído puede sufrir oxidación para formar el ácido carboxílico correspondiente.
Reducción: El grupo aldehído también se puede reducir para formar el alcohol correspondiente.
Sustitución: El enlace propoxi puede sufrir reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan comúnmente agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se pueden utilizar nucleófilos como aminas y tioles en condiciones básicas.
Productos Principales:
Oxidación: Ácido 4-(3-(4,4-Dimetil-2,5-dioxoimidazolidin-1-il)propoxi)benzoico.
Reducción: Alcohol 4-(3-(4,4-Dimetil-2,5-dioxoimidazolidin-1-il)propoxi)bencílico.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 4-(3-(4,4-Dimetil-2,5-dioxoimidazolidin-1-il)propoxi)benzaldehído tiene varias aplicaciones en investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas.
Medicina: Se investiga su potencial como farmacóforo en el diseño de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 4-(3-(4,4-Dimetil-2,5-dioxoimidazolidin-1-il)propoxi)benzaldehído implica su interacción con dianas moleculares específicas. El anillo de imidazolidinona puede interactuar con enzimas y proteínas, inhibiendo potencialmente su actividad. El grupo benzaldehído puede formar enlaces covalentes con sitios nucleófilos en las proteínas, lo que lleva a modificaciones en su función.
Compuestos Similares:
- 3-((4,4-Dimetil-2,5-dioxoimidazolidin-1-il)metil)benzonitrilo
- 4-((3,5-Dimetil-1H-pirazol-1-il)metil)benzonitrilo
- 2-((3-Metil-1-piperidinil)metil)benzonitrilo
Comparación: El 4-(3-(4,4-Dimetil-2,5-dioxoimidazolidin-1-il)propoxi)benzaldehído es único debido a su combinación específica del anillo de imidazolidinona, el enlace propoxi y el grupo benzaldehído. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Comparación Con Compuestos Similares
- 3-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile
- 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
- 2-((3-Methyl-1-piperidinyl)methyl)benzonitrile
Comparison: 4-(3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy)benzaldehyde is unique due to its specific combination of the imidazolidinone ring, propoxy linker, and benzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H18N2O4 |
|---|---|
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
4-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy]benzaldehyde |
InChI |
InChI=1S/C15H18N2O4/c1-15(2)13(19)17(14(20)16-15)8-3-9-21-12-6-4-11(10-18)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,16,20) |
Clave InChI |
JMQJYYVEEYVHDB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=O)N1)CCCOC2=CC=C(C=C2)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-nitrophenyl)methyl (5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12314375.png)

![5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B12314386.png)

![2-[(Dimethylcarbamoyl)methyl]benzoic acid](/img/structure/B12314414.png)



![4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine](/img/structure/B12314443.png)

![Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate](/img/structure/B12314451.png)
![2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12314452.png)
![2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12314454.png)
![rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, trans](/img/structure/B12314459.png)
